molecular formula C29H27ClN2O14S B1146526 Meclocycline sulfosalicylate

Meclocycline sulfosalicylate

Cat. No.: B1146526
M. Wt: 695.0 g/mol
InChI Key: WVJKUGVVYXCLFV-CCHMMTNSSA-N
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Description

Meclocycline sulfosalicylate is a salt prepared from demeclocycline taking advantage of the basic dimethylamino group which protonates and readily forms a salt in solution with 2-hydroxy-3-carboxybenenesulphonic acid. Like all tetracyclines, meclocycline shows broad spectrum antibacterial and antiprotozoan activity. The unusual complex counter-ion is likely to add an antiseptic component to the use of the compound for skin infections.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Meclocycline sulfosalicylate plays a significant role in biochemical reactions by inhibiting protein synthesis in bacteria. It interacts with the 30S and 50S ribosomal subunits, blocking the association of aminoacyl-tRNA with the ribosome, thereby inhibiting protein synthesis . This interaction is crucial as it prevents the growth and reproduction of bacterial cells. The compound also interacts with protein S7 of the 30S subunit, which is a likely binding site for tetracyclines .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It inhibits the growth of bacterial species present in the damaged oral mucosa, allowing the immune system to eliminate infections more effectively . The compound influences cell function by inhibiting protein synthesis, which is essential for bacterial growth and reproduction. This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism, leading to the suppression of bacterial infections .

Molecular Mechanism

The molecular mechanism of action of this compound involves its reversible association with the 30S subunit of the bacterial ribosome . This association blocks the binding of aminoacyl-tRNA to the ribosome, inhibiting protein synthesis. The compound’s binding site on protein S7 of the 30S subunit is crucial for its inhibitory action . By preventing protein synthesis, this compound effectively inhibits bacterial growth and reproduction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. This compound is known to be stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term studies have shown that the compound can have sustained antibacterial effects, but its activity may diminish with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant adverse effects . At higher doses, this compound can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus at certain dosages, and increasing the dose further does not enhance its antibacterial activity .

Metabolic Pathways

This compound is involved in various metabolic pathways. Most tetracyclines, including this compound, are not extensively metabolized . The compound is primarily excreted unchanged in the urine and feces . The metabolic pathways of this compound involve its interaction with enzymes and cofactors that facilitate its excretion from the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound has an estimated volume of distribution of 121 liters, based on its structural similarity to demeclocycline . It is also known to bind to plasma proteins, with an estimated plasma protein binding of 75-91% . These properties influence the compound’s localization and accumulation within the body .

Subcellular Localization

The subcellular localization of this compound is primarily within the bacterial ribosome, where it exerts its inhibitory effects on protein synthesis . The compound’s targeting signals and post-translational modifications direct it to specific compartments within the bacterial cell, ensuring its effective action against bacterial infections . The localization of this compound within the ribosome is crucial for its antibacterial activity .

Properties

IUPAC Name

(4S,4aR,5S,5aR,12aR)-7-chloro-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;2-hydroxy-5-sulfobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O8.C7H6O6S/c1-6-9-7(23)4-5-8(26)11(9)16(27)12-10(6)17(28)14-15(25(2)3)18(29)13(21(24)32)20(31)22(14,33)19(12)30;8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h4-5,10,14-15,17,26-28,31,33H,1H2,2-3H3,(H2,24,32);1-3,8H,(H,9,10)(H,11,12,13)/t10-,14-,15+,17+,22+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJKUGVVYXCLFV-CCHMMTNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2C(C3C(=C)C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1[C@@H]2[C@H]([C@@H]3C(=C)C4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27ClN2O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045596
Record name Meclocycline sulfosalicylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

695.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73816-42-9
Record name Meclocycline sulfosalicylate [USAN:USP]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meclocycline sulfosalicylate
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Record name Meclocycline sulfosalicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-hydroxy-5-sulfo-, compd. with [4S-(4α,4aα,5α,5aα,12aα)]-7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methylene-1,11-dioxo-2-naphthacenecarboxamide (1:1)
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Record name MECLOCYCLINE SULFOSALICYLATE
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